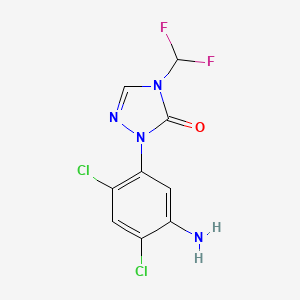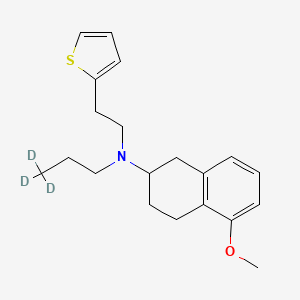
rac-Rotigotine-d3 Methyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Rotigotine-d3 Methyl Ether is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of rotigotine, a dopaminergic agonist primarily used for the treatment of Parkinson’s disease and restless leg syndrome . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for tracing and analytical studies .
Méthodes De Préparation
The synthesis of rac-Rotigotine-d3 Methyl Ether involves several steps, including the incorporation of deuterium atoms. Industrial production methods often involve high-performance liquid chromatography to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
rac-Rotigotine-d3 Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
rac-Rotigotine-d3 Methyl Ether is widely used in scientific research, including:
Mécanisme D'action
rac-Rotigotine-d3 Methyl Ether exerts its effects by mimicking the action of dopamine, a neurotransmitter in the brain. It activates dopamine receptors, particularly the D1, D2, and D3 receptors, leading to improved motor control and reduced symptoms of Parkinson’s disease . The compound also interacts with other neurotransmitter systems, including serotonin and adrenergic receptors, contributing to its overall therapeutic effects .
Comparaison Avec Des Composés Similaires
rac-Rotigotine-d3 Methyl Ether is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for tracing studies. Similar compounds include:
Rotigotine: The parent compound, used in the treatment of Parkinson’s disease and restless leg syndrome.
Pramipexole: Another dopaminergic agonist used for similar therapeutic purposes.
Ropinirole: A dopaminergic agonist with a similar mechanism of action.
These compounds share similar therapeutic applications but differ in their chemical structure and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C20H27NOS |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
5-methoxy-N-(2-thiophen-2-ylethyl)-N-(3,3,3-trideuteriopropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3/i1D3 |
Clé InChI |
AXOQYAWBBDSEMG-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
SMILES canonique |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


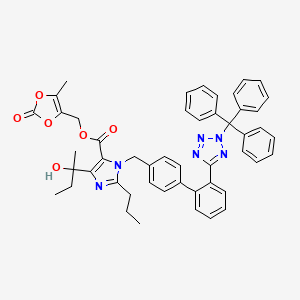

![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)
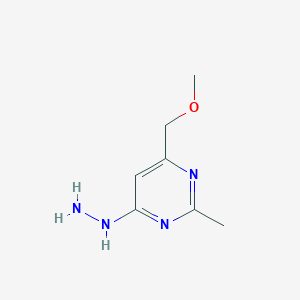
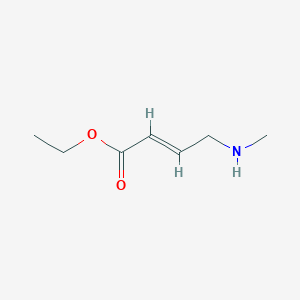
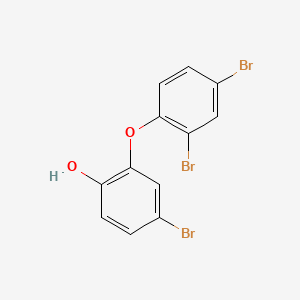

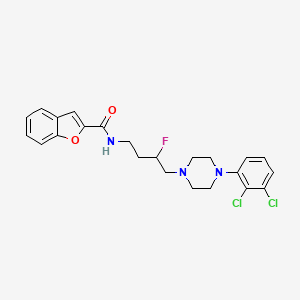
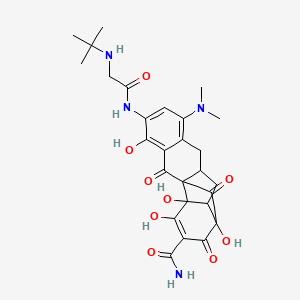
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)

![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
